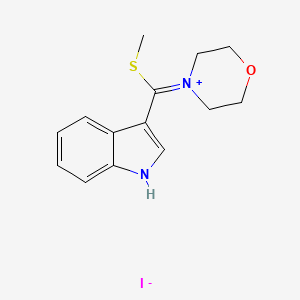
N-Acetylpyrrolidine-PEG2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetilpirrolidina-PEG2-Br es un compuesto que sirve como un enlace PROTAC basado en polietilenglicol. Este compuesto se utiliza en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas diseñadas para degradar proteínas específicas dentro de las células. La estructura química de N-Acetilpirrolidina-PEG2-Br incluye un anillo de pirrolidina, un grupo acetilo y una cadena de polietilenglicol que termina en un átomo de bromo .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-Acetilpirrolidina-PEG2-Br implica múltiples pasos. Un método común incluye la reacción de N-acetilpirrolidina con un derivado de polietilenglicol que tiene un átomo de bromo terminal. La reacción típicamente ocurre bajo condiciones suaves, a menudo en presencia de una base como el carbonato de potasio, y se lleva a cabo en un solvente orgánico como la dimetilformamida .
Métodos de Producción Industrial
La producción industrial de N-Acetilpirrolidina-PEG2-Br sigue rutas de síntesis similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se purifica luego utilizando técnicas como la cromatografía en columna y la recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Acetilpirrolidina-PEG2-Br experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, para formar nuevos compuestos.
Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las reacciones se llevan a cabo típicamente en solventes polares como la dimetilformamida o el dimetilsulfóxido, a menudo a temperaturas elevadas.
Reacciones de Oxidación y Reducción: Estas reacciones pueden involucrar reactivos como el peróxido de hidrógeno para la oxidación o el borohidruro de sodio para la reducción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del nucleófilo específico utilizado en las reacciones de sustitución. Por ejemplo, hacer reaccionar N-Acetilpirrolidina-PEG2-Br con una amina puede producir un nuevo compuesto con un grupo amino reemplazando el átomo de bromo .
Aplicaciones Científicas De Investigación
N-Acetilpirrolidina-PEG2-Br se utiliza ampliamente en la investigación científica, particularmente en el desarrollo de PROTAC. Estas moléculas quiméricas están diseñadas para dirigirse y degradar proteínas específicas dentro de las células, lo que las convierte en herramientas valiosas en:
Química: Utilizada en la síntesis de moléculas complejas y como enlace en diversas reacciones químicas.
Biología: Empleada en estudios para comprender la función y la regulación de las proteínas.
Medicina: Investigada por sus posibles aplicaciones terapéuticas, incluida la degradación selectiva de proteínas en el cáncer y otras enfermedades.
Industria: Utilizada en la producción de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción de N-Acetilpirrolidina-PEG2-Br involucra su función como enlace en PROTAC. Los PROTAC contienen dos ligandos diferentes conectados por un enlace; un ligando se une a la proteína diana y el otro se une a una ligasa de ubiquitina E3. Esta interacción lleva a la ubiquitinación y posterior degradación de la proteína diana por el proteasoma. La cadena de polietilenglicol en N-Acetilpirrolidina-PEG2-Br proporciona flexibilidad y solubilidad a la molécula PROTAC, mejorando su eficacia .
Comparación Con Compuestos Similares
Compuestos Similares
N-Acetilpirrolidina-PEG2-OH: Estructura similar pero con un grupo hidroxilo en lugar de un átomo de bromo.
N-Acetilpirrolidina-PEG2-NH2: Contiene un grupo amino en lugar de un átomo de bromo.
N-Acetilpirrolidina-PEG2-SH: Presenta un grupo tiol en lugar del átomo de bromo.
Singularidad
N-Acetilpirrolidina-PEG2-Br es único debido a su átomo de bromo, lo que lo hace altamente reactivo en reacciones de sustitución. Esta reactividad permite la fácil modificación del compuesto para crear una amplia gama de derivados, lo que lo convierte en una herramienta versátil en la síntesis química y la investigación .
Propiedades
Fórmula molecular |
C10H18BrNO3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
2-[2-(2-bromoethoxy)ethoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H18BrNO3/c11-3-6-14-7-8-15-9-10(13)12-4-1-2-5-12/h1-9H2 |
Clave InChI |
ADWBRKLQGRLOEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)COCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


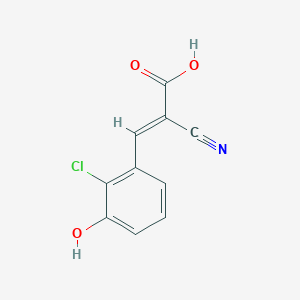
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)


![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
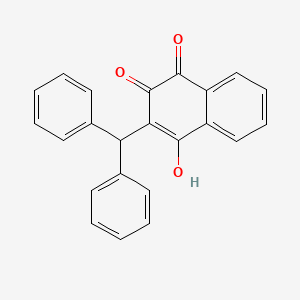
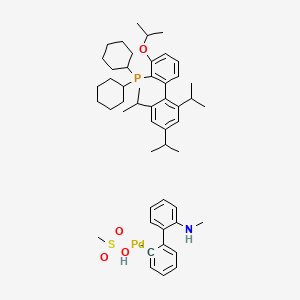
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
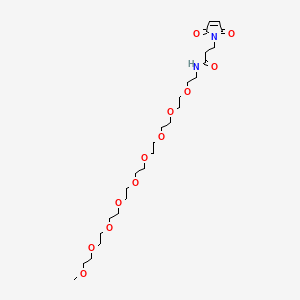
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)
